Diisopropyl 2-((tosyloxy)imino)malonate
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Overview
Description
Diisopropyl 2-((tosyloxy)imino)malonate is a chemical compound with the molecular formula C16H21NO7S and a molecular weight of 371.41 g/mol . . This compound is used in various chemical reactions, particularly in the formation of carbon-nitrogen bonds.
Preparation Methods
Diisopropyl 2-((tosyloxy)imino)malonate can be synthesized through the reaction of diisopropyl 2-oxomalonate with p-toluenesulfonyl chloride in the presence of a base . The reaction typically occurs at low temperatures and does not require transition metal catalysts . The product is obtained in the form of powder or crystals with a melting point of 82-87°C .
Chemical Reactions Analysis
Diisopropyl 2-((tosyloxy)imino)malonate undergoes various chemical reactions, including:
Substitution Reactions: It acts as a doubly electrophilic reagent towards strong carbon nucleophiles such as alkyl- and arylmetals (e.g., Grignard reagents).
Common Reagents and Conditions: The reactions typically involve strong nucleophiles and are conducted at low temperatures.
Scientific Research Applications
Diisopropyl 2-((tosyloxy)imino)malonate has several scientific research applications:
Mechanism of Action
The mechanism of action of diisopropyl 2-((tosyloxy)imino)malonate involves its role as a doubly electrophilic reagent. It reacts with strong carbon nucleophiles to form carbon-nitrogen bonds . The molecular targets and pathways involved include the interaction with alkyl- and arylmetals, leading to the formation of symmetrical dialkyl- and diarylamines .
Comparison with Similar Compounds
Diisopropyl 2-((tosyloxy)imino)malonate is unique due to its doubly electrophilic nature, which allows for efficient C-N bond formation without the need for transition metal catalysts . Similar compounds include:
- Dimethyl 2-((tosyloxy)imino)malonate
- Diisopropyl 2-((methylsulfonyl)oxy)imino)malonate
- Diethyl 2-((tosyloxy)imino)malonate
- Diisopropyl 2-oxomalonate
- Diisopropyl 2,2-dihydroxymalonate
These compounds share similar structures and reactivity but differ in their specific substituents and applications.
Properties
Molecular Formula |
C16H21NO7S |
---|---|
Molecular Weight |
371.4 g/mol |
IUPAC Name |
dipropan-2-yl 2-(4-methylphenyl)sulfonyloxyiminopropanedioate |
InChI |
InChI=1S/C16H21NO7S/c1-10(2)22-15(18)14(16(19)23-11(3)4)17-24-25(20,21)13-8-6-12(5)7-9-13/h6-11H,1-5H3 |
InChI Key |
MPGJZRPXBPHKPD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)ON=C(C(=O)OC(C)C)C(=O)OC(C)C |
Origin of Product |
United States |
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